Cas no 2034504-26-0 (N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide)
![N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide structure](https://www.kuujia.com/scimg/cas/2034504-26-0x500.png)
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[[3-(1,2-Dihydro-2-oxo-4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide
- N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
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- Inchi: 1S/C17H13N5O3/c23-14-8-11(4-6-19-14)16-21-15(25-22-16)9-20-17(24)12-1-2-13-10(7-12)3-5-18-13/h1-8,18H,9H2,(H,19,23)(H,20,24)
- InChI Key: WBALBZRKMGZQDX-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=CN2)C=C1C(NCC1ON=C(N=1)C1C=CNC(=O)C=1)=O
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-1384-2mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-2μmol |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-20mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-15mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-75mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-4mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-30mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-100mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-5μmol |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-1384-5mg |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide |
2034504-26-0 | 5mg |
$69.0 | 2023-09-08 |
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Related Literature
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1. Book reviews
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
Additional information on N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
N-{[3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide: A Comprehensive Overview
The compound N-{[3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide, identified by the CAS number 2034504-26-0, is a highly specialized organic molecule with significant potential in the field of pharmacology and drug development. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and potential applications in the medical industry.
The molecular structure of N-{[3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of a 1H-indole ring fused with a carboxamide group provides a platform for diverse interactions within biological systems. Additionally, the 1,2,4-oxadiazole ring and the 2-Oxo-pyrrolidine moiety contribute to the molecule's stability and bioavailability. These structural elements collectively enhance its potential as a therapeutic agent.
Recent studies have highlighted the importance of heterocyclic compounds in drug design due to their ability to mimic natural biomolecules and interact with target proteins effectively. The compound's indole core is particularly significant as it is found in numerous bioactive molecules, including serotonin and melatonin analogs. The integration of the oxadiazole ring further enhances its pharmacokinetic properties, making it a promising candidate for drug development.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over steric and electronic factors. The synthesis typically begins with the preparation of the indole derivative followed by the introduction of the oxadiazole ring through condensation reactions. The final step involves amide bond formation to complete the molecule's structure. These synthetic strategies have been optimized in recent years to improve yield and purity.
Pharmacologically, this compound exhibits remarkable activity in vitro against various enzyme targets associated with neurodegenerative diseases and inflammation. For instance, studies have demonstrated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. Furthermore, its interaction with serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety.
The latest research has also explored its anti-cancer properties by investigating its effects on tumor cell lines. Results indicate that this compound induces apoptosis in cancer cells through modulation of mitochondrial pathways and activation of caspase enzymes. These findings underscore its potential as an anti-cancer agent with minimal side effects compared to conventional chemotherapy drugs.
In terms of delivery systems, researchers have examined various formulations to enhance the bioavailability of this compound. Liposomal encapsulation and nanoparticle-mediated delivery have shown promise in improving its solubility and targeting efficiency within biological systems.
Looking ahead, collaborative efforts between chemists and biologists are expected to further elucidate the mechanism of action of this compound at molecular levels. Advanced computational techniques such as molecular docking simulations are being employed to predict binding affinities with target proteins accurately.
In conclusion, N-{[3-(2-Oxo-1,2-dihydropyridin-4-yll)-1H-indole derivative represents a significant advancement in medicinal chemistry due to its versatile structure and diverse biological activities. As research continues to uncover new insights into its therapeutic potential, it holds great promise for addressing unmet medical needs across multiple therapeutic areas.
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